molecular formula C30H46O3 B107837 Moronic acid CAS No. 6713-27-5

Moronic acid

Cat. No. B107837
CAS RN: 6713-27-5
M. Wt: 454.7 g/mol
InChI Key: UMYJVVZWBKIXQQ-QALSDZMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moronic acid is a triterpenoid compound that has been isolated from various natural sources, including Brazilian propolis and the medicinal herb Rhus javanica. It has attracted significant attention due to its potent anti-HIV activity, as well as its effects against other viruses such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV) . Additionally, moronic acid has been identified as a cytotoxic compound and has been studied for its potential antidiabetic and antihyperglycemic effects .

Synthesis Analysis

The synthesis of moronic acid and its derivatives has been a subject of research due to its promising biological activities. An efficient synthesis of moronic acid starting from betulin has been reported, which provides a pathway to obtain this compound in 11 steps with a total yield of 24% . Moreover, several new triterpene derivatives have been designed and synthesized to enhance the anti-HIV activity of moronic acid, with some derivatives showing significant activity against HIV-1 infected lymphocytes and drug-resistant strains .

Molecular Structure Analysis

Moronic acid is a pentacyclic triterpene, which means it has a structure consisting of five fused rings. This structure is crucial for its biological activity, as modifications to the triterpene scaffold have led to derivatives with varying degrees of potency against HIV and other viruses . The molecular structure of moronic acid also allows for interactions with various enzymes and receptors, which is evident in its ability to inhibit 11β-HSD 1, an enzyme involved in steroid metabolism .

Chemical Reactions Analysis

The chemical reactivity of moronic acid has been explored in the context of its biological activities. For instance, derivatives of moronic acid have been synthesized to improve its antiviral and antidiabetic properties . These chemical modifications often involve functionalization of the triterpene core to enhance binding affinity to biological targets such as PTP-1B, an enzyme implicated in the regulation of insulin signaling .

Physical and Chemical Properties Analysis

Moronic acid, like other triterpenoids, exhibits a range of physical and chemical properties that contribute to its biological activity. Its solubility, stability, and ability to interact with biological membranes are important for its antiviral and cytotoxic effects. The compound's physical properties, such as melting point and solubility in various solvents, are likely to be influenced by its molecular structure and the presence of functional groups .

Scientific Research Applications

Antiviral Properties

Moronic acid, a pentacyclic triterpenoid, has shown notable antiviral properties. Studies have highlighted its effectiveness against herpes simplex virus (HSV) and Epstein-Barr virus (EBV), demonstrating its potential in treating these infections. For HSV, moronic acid was found to be a major anti-HSV compound in Rhus javanica, showing oral therapeutic efficacy in infected mice. In the case of EBV, it inhibited the expression of key viral proteins, suggesting a new avenue for anti-EBV drug development (Sakthiselvan et al., 2021) (Chang et al., 2010).

Antidiabetic and Antihyperglycemic Effects

Moronic acid has been studied for its antidiabetic and antihyperglycemic actions. It has shown significant blood glucose lowering effects in diabetic rat models, mediated possibly by insulin sensitization. This suggests its potential role in diabetes management (Ramírez-Espinosa et al., 2013).

Anti-inflammatory and Antihistaminic Activities

Studies have demonstrated the anti-inflammatory and antihistaminic potential of moronic acid. This includes its ability to inhibit inflammatory cytokines and reduce histamine levels, indicating its usefulness in treating inflammatory conditions (Figueroa-Suárez et al., 2019).

Antitumor and Cytotoxic Activities

Moronic acid has been identified to have cytotoxic activity, particularly against certain types of cancer cells. This suggests its potential application in cancer therapy (Ríos et al., 2001).

Role in Intestinal Inflammation and Colitis

Moronic acid has been found to improve intestinal inflammation in mice with chronic colitis. It inhibits intestinal macrophage polarization, suggesting its role in the management of inflammatory bowel disease (Ruan & Zha, 2022).

Synthesis and Chemical Analysis

Efficient synthesis of moronic acid and its derivatives, starting from betulin, has been explored to enhance its availability for pharmacological use. This is crucial for its application in various therapeutic areas (Zhang et al., 2009).

Transdermal Drug Delivery

Research into the formulation of transdermal patches containing moronic acid has been conducted, aiming to provide controlled release action for therapeutic purposes (Rani et al., 2021).

Safety And Hazards

It is recommended to wash thoroughly after handling Moronic acid. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

A particular moronic acid derivative showed potent anti-HIV activity with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) . This derivative has become a new lead for clinical trials and is also active against herpes simplex virus 1 .

properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJVVZWBKIXQQ-QALSDZMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891948
Record name Moronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moronic acid

CAS RN

6713-27-5
Record name Moronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6713-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moronic acid
Reactant of Route 2
Moronic acid
Reactant of Route 3
Moronic acid
Reactant of Route 4
Reactant of Route 4
Moronic acid
Reactant of Route 5
Moronic acid
Reactant of Route 6
Moronic acid

Citations

For This Compound
1,060
Citations
J Ito, FR Chang, HK Wang, YK Park… - Journal of natural …, 2001 - ACS Publications
… Accordingly, as shown in Scheme 1, we made a similar modification of moronic acid (2) to … of moronic acid (2) and to isolate other minor triterpenoids from this Brazilian propolis. …
Number of citations: 363 pubs.acs.org
D Yu, Y Sakurai, CH Chen, FR Chang… - Journal of medicinal …, 2006 - ACS Publications
… Scheme 2 shows the synthetic steps to preparing moronic acid derivatives 19−22. Using the same method used for compound 24, compounds 26 and 27 were synthesized from 5. To …
Number of citations: 144 pubs.acs.org
M Kurokawa, P Basnet, M Ohsugi, T Hozumi… - … of Pharmacology and …, 1999 - ASPET
… Thus, we purified moronic acid and betulonic acid as … moronic acid would be contained in 250 mg of the hot-water extract. Thus, we used the range of 0.2 and 10 mg/kg of moronic acid …
Number of citations: 141 jpet.aspetjournals.org
K Qian, RY Kuo, CH Chen, L Huang… - Journal of medicinal …, 2010 - ACS Publications
In our continuing study of triterpene derivatives as potent anti-HIV agents, different C-3 conformationally restricted betulinic acid (BA, 1) derivatives were designed and synthesized in …
Number of citations: 86 pubs.acs.org
M Hostettmann–Kaldas, K Nakanishi - Planta medica, 1979 - thieme-connect.com
… The active principle turned out to be moronic acid I , a simple … pinciple, moronic acid 1, which so far 'has not been isolated … The structure of moronic acid is based on the following data: …
Number of citations: 56 www.thieme-connect.com
FR Chang, YC Hsieh, YF Chang, KH Lee, YC Wu… - Antiviral research, 2010 - Elsevier
… This study suggests that moronic acid is a new structural lead for anti-EBV drug … how moronic acid inhibits HIV infection remains unknown. This study finds that moronic acid inhibits the …
Number of citations: 49 www.sciencedirect.com
L Cerón-Romero, P Paoli, G Camici… - Bioorganic & Medicinal …, 2016 - Elsevier
… In this context, Moronic acid (MA), a natural … of six moronic acid derivatives were semisynthesized and examined for their in vitro, in silico and in vivo antidiabetic effects. Moronic acid …
Number of citations: 23 www.sciencedirect.com
S Ruan, L Zha - Journal of Biochemical and Molecular …, 2022 - Wiley Online Library
… This study focuses on exploring the role and mechanism of moronic acid (MOA), a small triterpenoid molecule, against inflammatory bowel disease (IBD). Intestinal macrophages were …
Number of citations: 3 onlinelibrary.wiley.com
PL Majumder, RN Maiti, SK Panda… - The Journal of Organic …, 1979 - ACS Publications
… Not only does this observation disfavor the C(12)-C(13) double bond of the models for moronic acid butit also supports a C(18)-C(19) double bond position in view of the thus added …
Number of citations: 31 pubs.acs.org
S Estrada-Soto, L Cerón-Romero… - Canadian Journal of …, 2022 - cdnsciencepub.com
The current study aimed to determine the antidiabetic and antidyslipidemic activities of moronic acid methyl ester (1) (compound 1) by in vivo, in vitro, in silico, and molecular biology …
Number of citations: 2 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.